

Technical Guide: Spectroscopic Profiling of 7-Chloroisoquinolin-5-amine

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Compound of Interest

Compound Name: 7-Chloroisoquinolin-5-amine

CAS No.: 608515-70-4

Cat. No.: B1387628

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Executive Summary

- Compound: **7-Chloroisoquinolin-5-amine**[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- CAS Registry Number: 608515-70-4[\[3\]](#)
- Molecular Formula:
[\[3\]](#)[\[5\]](#)
- Molecular Weight: 178.62 g/mol [\[3\]](#)[\[5\]](#)
- Role: Pharmacophore scaffold for ATP-competitive inhibitors.
- Key Identifier: The unique substitution pattern (5-amino, 7-chloro) creates a distinct NMR splitting pattern on the benzenoid ring (meta-coupling) and a characteristic 3:1 isotope ratio in Mass Spectrometry.

Structural Analysis & Logic

Before interpreting spectra, one must understand the electronic environment. The isoquinoline core is electron-deficient (pyridine-like), but the 5-amino group acts as a strong electron donor (+M effect), significantly shielding the C4 and C6 positions.

Electronic Vector Diagram (Logic Flow)

- N2 (Isoquinoline Nitrogen): Withdraws electron density, deshielding H1 and H3.
- 5-NH2 (Amine): Donates electron density into the benzenoid ring.
 - Effect: Strong upfield shift (shielding) for H4 (peri-proximity) and H6 (ortho).
- 7-Cl (Chlorine): Inductive withdrawal (-I) but weak resonance donation (+M).
 - Effect: Deshields H6 and H8 slightly relative to the amine effect.
- Coupling:
 - H1: Singlet (s).
 - H3 & H4: Doublets (d) with
Hz.
 - H6 & H8: Meta-coupled doublets (d) with
Hz.

Spectroscopic Data Specifications

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-

(Preferred for solubility and exchangeable protons). Reference: TMS (0.00 ppm).

Table 1:

C and

H NMR Assignment (Characteristic Shifts)

Position	H Shift (, ppm)	Multiplicity	(Hz)	C Shift (ppm)	Electronic Rationalization
1	9.15 - 9.25	Singlet (s)	-	~152.0	Deshielded by adjacent ring Nitrogen (C=N).
3	8.45 - 8.55	Doublet (d)	5.8	~142.0	to Nitrogen; typical heteroaromatic shift.
4	7.60 - 7.70	Doublet (d)	5.8	~115.0	Shielded by 5-NH2 (per-effect).
5	-	-	-	~143.0	Ipsocarbon attached to (deshielded).
6	6.90 - 7.00	Doublet (d)	2.0	~110.0	Ortho to ; strongly shielded.
7	-	-	-	~133.0	Ipsocarbon attached to Cl.
8	7.40 - 7.50	Doublet (d)	2.0	~122.0	Meta to , Ortho to Cl.
	5.80 - 6.20	Broad (br s)	-	-	Exchangeable; shift varies with concentration /water.

Note: The meta-coupling between H6 and H8 (approx 2.0 Hz) is the diagnostic fingerprint for the 5,7-disubstitution pattern.

B. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or APCI in Positive Mode.

Table 2: MS Fragmentation & Isotope Pattern

m/z Value	Ion Identity	Relative Abundance	Diagnostic Feature
179.1	(Cl)	100% (Base Peak)	Protonated molecular ion.
181.1	(Cl)	~32%	Chlorine Isotope Signature (3:1 ratio).
144.0		< 10%	Loss of Chlorine radical/ion (rare in soft ionization).
152.1		Variable	Loss of HCN from the pyridine ring (typical for isoquinolines).

C. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid powder.

- 3420 & 3340 cm

: N-H Stretching (Primary Amine doublet).

- 1625 cm
: C=N Stretching (Isoquinoline ring).
- 1590 cm
: N-H Bending (Scissoring).
- 1080 - 1050 cm
: Ar-Cl Stretching (Chlorobenzene type).
- 820 - 780 cm
: C-H Out-of-plane bending (Isolated/Meta protons).

Experimental Protocols (Self-Validating Systems)

Protocol 1: Sample Preparation for NMR

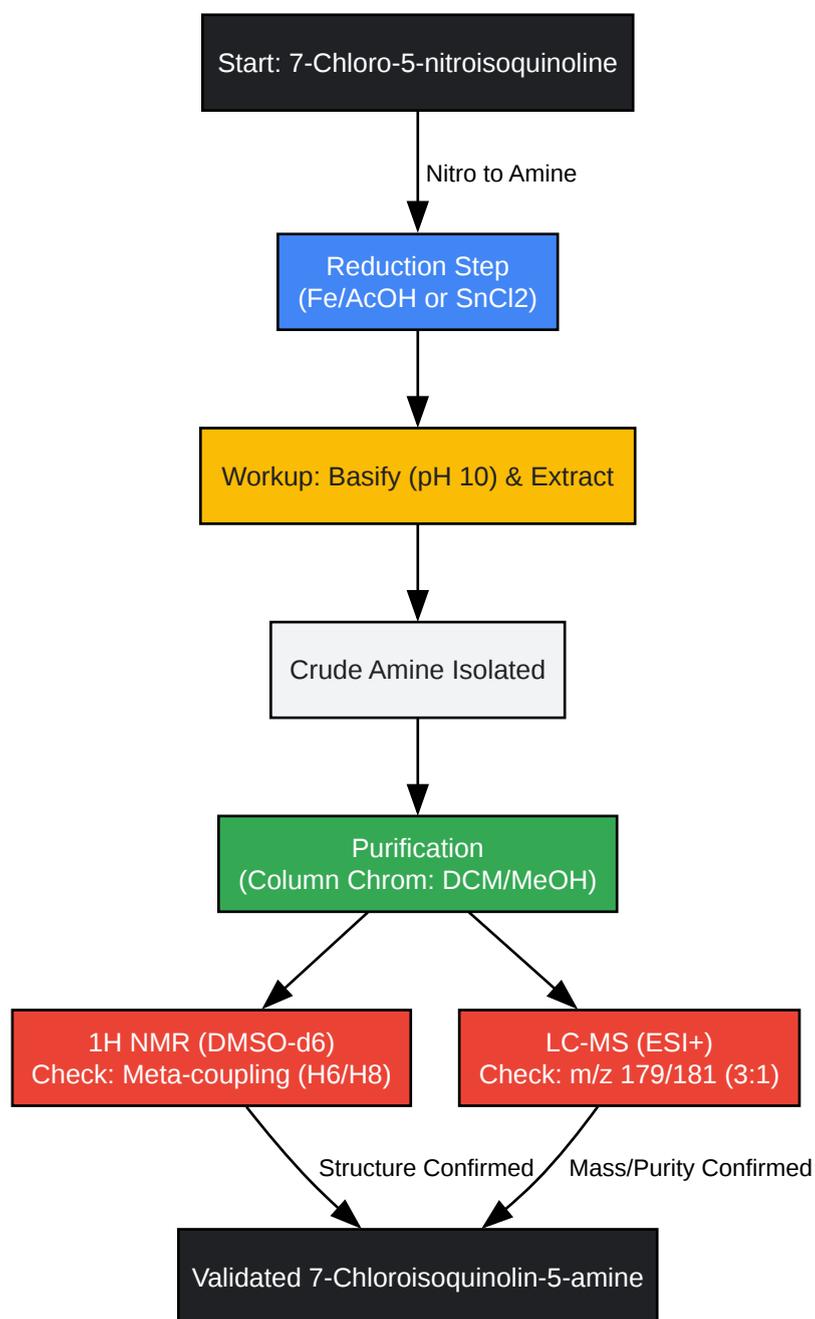
- Objective: Prevent aggregation and exchange broadening.
- Step 1: Weigh 5.0 mg of **7-Chloroisoquinolin-5-amine** into a clean vial.
- Step 2: Add 0.6 mL of DMSO-
(99.9% D). Why DMSO? Chloro-amino heterocycles often have poor solubility in
. DMSO also sharpens the exchangeable
peak.
- Step 3: Sonicate for 30 seconds to ensure homogeneity.
- Step 4: Filter through a cotton plug into the NMR tube if any particulate remains.
- Validation: Check the lock signal. If the lock level is unstable, the sample may contain paramagnetic impurities (from reduction steps); filtration or re-purification is required.

Protocol 2: HPLC-MS Purity Check

- Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 m).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 8 minutes.
- Detection: UV at 254 nm and MS (ESI+).
- Success Criteria: A single UV peak at retention time coinciding with the m/z 179/181 doublet.

Synthesis & Characterization Workflow

The following diagram illustrates the logical flow from the nitro-precursor to the final characterized amine, highlighting the decision nodes for quality control.



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Caption: Workflow for the synthesis and spectroscopic validation of **7-Chloroisoquinolin-5-amine**, emphasizing the parallel validation of structure (NMR) and mass (MS).

References

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